![molecular formula C19H15ClN4O B2710853 N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea CAS No. 306979-41-9](/img/structure/B2710853.png)
N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine” is a chemical compound with the molecular formula C13H11ClN2 . It’s related to the compound you’re asking about, but it’s not exactly the same.
Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine” includes a benzene ring with a chlorine atom attached (the “4-chlorophenyl” part of the name), and a quinazoline ring (the “5,6-dihydrobenzo[h]quinazolin-2-yl” part of the name) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine” include its molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique
Spectroscopic Studies and Tautomerism
- The hybrid compound involving a similar structure has been synthesized and characterized, focusing on thione-thiol tautomerism and spectroscopic properties. Detailed analysis included vibrational mode assignments and molecular electrostatic potential analysis, providing insights into electrophilic and nucleophilic attack sites in the molecule (Soliman et al., 2015).
Biological Activity
- Research on novel thiazolyl urea derivatives, which are structurally related, revealed promising antitumor activities. This highlights the potential biomedical applications of similar urea derivatives in cancer research (Ling et al., 2008).
Pharmacological Screening
- Quinazoline derivatives, including urea derivatives, have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. This indicates the versatility of these compounds in pharmaceutical applications (Dash et al., 2017).
Nonlinear Optical Properties
- A study on similar quinazoline derivatives revealed better nonlinear optical (NLO) properties than urea, suggesting their potential application in NLO materials (Wazzan et al., 2016).
Insecticide Action
- Urea derivatives have been shown to inhibit chitin synthesis in insect larvae, demonstrating their use as insecticides (Deul et al., 1978).
Molecular Structure and Synthesis
- Studies on similar compounds involving anthranilamide and isocyanates contribute to the understanding of molecular structures and provide methodologies for synthesizing various quinazoline derivatives (Chern et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-14-7-9-15(10-8-14)22-19(25)24-18-21-11-13-6-5-12-3-1-2-4-16(12)17(13)23-18/h1-4,7-11H,5-6H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDXWPNCNYPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

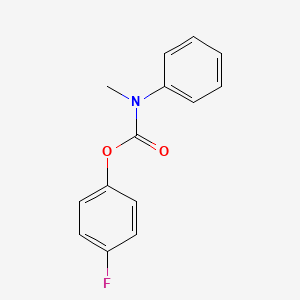

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)
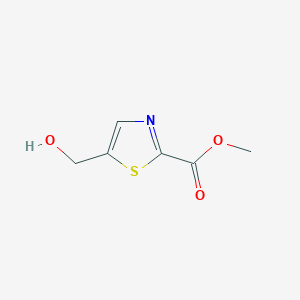
![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)
![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)
![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)
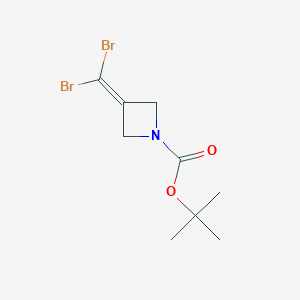
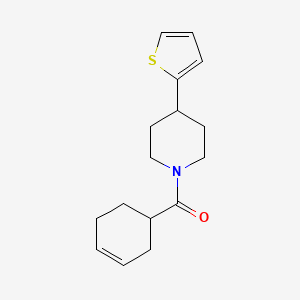
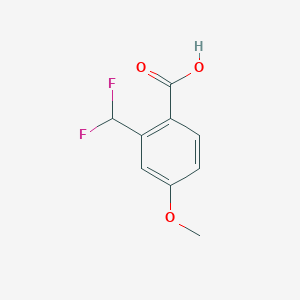

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
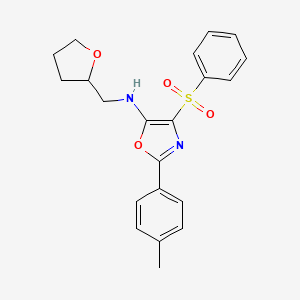
![N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2710793.png)